molecular formula C9H16O2 B107532 2-Isopropyl-5-oxohexanal CAS No. 15303-46-5

2-Isopropyl-5-oxohexanal

Cat. No.: B107532
CAS No.: 15303-46-5
M. Wt: 156.22 g/mol
InChI Key: JUZXYQBZHRMZNQ-UHFFFAOYSA-N
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Safety and Hazards

According to the Safety Data Sheet, if inhaled, the victim should be moved into fresh air and given oxygen if breathing is difficult . If the chemical comes into contact with skin or eyes, it should be washed off with plenty of water . In case of ingestion, the mouth should be rinsed with water, but vomiting should not be induced . It’s important to seek medical attention in all these cases .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Isopropyl-5-oxohexanal can be synthesized through several methods. One common method involves the oxidation of 2-isopropyl-5-hexanol using an oxidizing agent such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4). The reaction is typically carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

In an industrial setting, this compound can be produced through the catalytic oxidation of 2-isopropyl-5-hexanol. This process involves the use of a metal catalyst, such as palladium or platinum, in the presence of oxygen. The reaction is conducted at elevated temperatures and pressures to achieve high yields .

Chemical Reactions Analysis

Types of Reactions

2-Isopropyl-5-oxohexanal undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and pyridinium chlorochromate (PCC) in solvents like dichloromethane or acetone.

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) in solvents like ethanol or tetrahydrofuran (THF).

    Substitution: Grignard reagents (RMgX) in anhydrous ether or tetrahydrofuran (THF).

Major Products Formed

Mechanism of Action

The mechanism of action of 2-Isopropyl-5-oxohexanal involves its reactivity as an aldehyde. It can undergo nucleophilic addition reactions with various nucleophiles, such as amines and alcohols, to form imines and hemiacetals, respectively . These reactions are catalyzed by acids or bases and involve the formation of a tetrahedral intermediate. The compound’s reactivity is influenced by the presence of the isopropyl group, which can affect the steric and electronic properties of the molecule .

Comparison with Similar Compounds

2-Isopropyl-5-oxohexanal can be compared with other similar compounds, such as:

    Hexanal: A simple aldehyde with the molecular formula C6H12O. It lacks the isopropyl and keto groups present in this compound.

    2-Isopropyl-5-hexanol: The alcohol precursor of this compound. It has a hydroxyl group instead of the aldehyde group.

    2-Isopropyl-5-oxohexanoic acid: The oxidized form of this compound.

The uniqueness of this compound lies in its combination of an isopropyl group and a keto group, which imparts distinct reactivity and properties compared to its analogs .

Properties

IUPAC Name

5-oxo-2-propan-2-ylhexanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O2/c1-7(2)9(6-10)5-4-8(3)11/h6-7,9H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUZXYQBZHRMZNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(CCC(=O)C)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30336940
Record name 2-Isopropyl-5-oxohexanal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30336940
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15303-46-5
Record name 2-Isopropyl-5-oxohexanal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30336940
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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